
エンチノスタット
概要
説明
エンチノスタットは、クラスIヒストン脱アセチル化酵素の選択的阻害剤として機能する合成ベンズアミド誘導体です。乳がん、肺がん、リンパ腫など、さまざまながんの治療に有望であることが示されています。 ヒストン脱アセチル化酵素を阻害することにより、エンチノスタットは遺伝子発現を調節し、がん細胞における細胞周期停止、分化、アポトーシスを誘導することができます .
科学的研究の応用
Entinostat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.
Biology: Investigated for its role in modulating immune responses and enhancing the efficacy of immunotherapies.
Medicine: Under clinical investigation for the treatment of various cancers, including breast cancer, lung cancer, and lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.
作用機序
エンチノスタットは、クラスIヒストン脱アセチル化酵素、特にヒストン脱アセチル化酵素1、ヒストン脱アセチル化酵素2、ヒストン脱アセチル化酵素3を選択的に阻害することにより、その効果を発揮します。この阻害は、アセチル化ヒストンの蓄積につながり、クロマチン構造と遺伝子発現の変化をもたらします。変化した遺伝子発現は、がん細胞における細胞周期停止、分化、アポトーシスを誘導することができます。 さらに、エンチノスタットは、免疫細胞の活性を高め、腫瘍内の免疫抑制環境を減らすことにより、免疫応答を調節することが示されています .
生化学分析
Biochemical Properties
Entinostat plays a significant role in biochemical reactions by inhibiting class I HDAC1 and HDAC3 with IC 50 of 0.51 μM and 1.7 μM, respectively . This interaction with enzymes HDAC1 and HDAC3 is crucial in regulating gene expression and protein function, thereby influencing various cellular processes .
Cellular Effects
Entinostat has been found to have a profound impact on various types of cells and cellular processes. For instance, it has been reported to significantly reduce cell viability in human neuroendocrine small cell lung cancer (SCLC) cells . Moreover, it has been shown to induce a shift from a protumor to an antitumor tumor microenvironment (TME) signature, predominantly characterized by changes in myeloid cells .
Molecular Mechanism
The molecular mechanism of Entinostat primarily involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, Entinostat inhibits class I HDAC1 and HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering gene expression and influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, Entinostat has been observed to induce changes over time. For instance, it has been reported to cause a concentration-dependent decrease in the HDAC1 associated with chromatin and a lasting concomitant increase in cytoplasmic HDAC1 .
Dosage Effects in Animal Models
In animal models, the effects of Entinostat have been observed to vary with different dosages. For instance, low dose (5 mg/kg) Entinostat reduced Foxp3 levels in Tregs and this was associated with enhanced tumor growth inhibition in combination with either IL-2 or a SurVaxM vaccine .
Metabolic Pathways
It is known that Entinostat inhibits class I HDAC1 and HDAC3 , which play crucial roles in various metabolic pathways.
Transport and Distribution
It is known that Entinostat can penetrate the cell membrane to exert its effects .
Subcellular Localization
It is known that Entinostat can penetrate the cell membrane to exert its effects
準備方法
合成経路と反応条件
エンチノスタットは、ベンズアミドコア構造の形成を含む多段階プロセスによって合成されます。合成は通常、適切なベンゾイルクロリドの調製から始まり、次いでアミンと反応させてベンズアミドを形成します。
工業的生産方法
エンチノスタットの工業的生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。これには、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれます。 反応条件は、不純物や副生成物の生成を最小限に抑えるために注意深く制御されます .
化学反応の分析
反応の種類
エンチノスタットは、次のようないくつかのタイプの化学反応を起こします。
酸化: エンチノスタットは酸化されて、さまざまな代謝物を形成することができます。
還元: 還元反応は、ベンズアミドコアの官能基を修飾することができます。
一般的な試薬と条件
エンチノスタットを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 反応条件は、通常、所望の変換を確実に実行するために、制御された温度とpHで行われます .
形成される主要な生成物
エンチノスタットの反応から形成される主要な生成物には、さまざまな酸化および還元代謝物、ならびに異なる生物学的活性を持つ可能性のある置換誘導体が含まれます .
科学研究の応用
エンチノスタットは、次のような幅広い科学研究の応用を持っています。
類似化合物との比較
類似化合物
ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される別のヒストン脱アセチル化酵素阻害剤。
ベリノスタット: 末梢T細胞リンパ腫の治療のために承認されているヒストン脱アセチル化酵素阻害剤。
パノビノスタット: 多発性骨髄腫の治療のために他の薬剤と組み合わせて使用されます。
ロミデプシン: 皮膚T細胞リンパ腫と末梢T細胞リンパ腫の治療のために承認されています.
エンチノスタットの独自性
エンチノスタットは、クラスIヒストン脱アセチル化酵素を選択的に阻害するという点で、他のヒストン脱アセチル化酵素阻害剤とは異なります。この選択性により、非選択的阻害剤と比較して、より良好な安全性プロファイルと副作用の低減が実現する可能性があります。 さらに、エンチノスタットは、特に免疫チェックポイント阻害剤との併用療法で、さまざまながんの治療における有効性を高めることが示されています .
生物活性
Entinostat, a selective histone deacetylase (HDAC) inhibitor, has garnered significant attention for its potential therapeutic applications in various cancers. This article delves into the biological activity of entinostat, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Entinostat functions primarily by inhibiting HDACs, which play a crucial role in the regulation of gene expression through chromatin remodeling. By inhibiting these enzymes, entinostat promotes the acetylation of histones, leading to a more open chromatin structure and increased transcription of tumor suppressor genes. This mechanism is pivotal in reversing epigenetic silencing in cancer cells.
Key Mechanisms:
- Inhibition of Tumor Growth: Entinostat has been shown to induce apoptosis and cell cycle arrest in various cancer types, including B-cell lymphoma and neuroendocrine tumors (NETs) .
- Modulation of Tumor Microenvironment: It alters the immunosuppressive tumor microenvironment by neutralizing myeloid-derived suppressor cells (MDSCs), enhancing the efficacy of immune checkpoint inhibitors like PD-1 .
Case Studies and Trials
- B-cell Lymphoma:
- Neuroendocrine Tumors:
- Combination Therapies:
Safety Profile
Entinostat has been generally well-tolerated across various studies. Common adverse effects include:
- Neutropenia
- Fatigue
- Hypophosphatemia
In clinical settings, these side effects were manageable and did not lead to significant dose-limiting toxicities .
Data Summary
The following table summarizes key findings from recent studies on entinostat:
Study Focus | Patient Population | Treatment Regimen | Efficacy Outcomes | Adverse Effects |
---|---|---|---|---|
B-cell Lymphoma | 36 patients | Entinostat + Rituximab | Enhanced apoptosis; synergistic effect | Neutropenia, fatigue |
Relapsed/Refractory NETs | 5 patients | Entinostat 5 mg weekly | SD; reduced tumor growth rates | Grade 2/3 neutropenia |
Metastatic NSCLC | Multiple patients | Entinostat + Pembrolizumab | Increased ORR; improved PFS | Fatigue, hypophosphatemia |
特性
IUPAC Name |
pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVTYAOGFAGBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041068 | |
Record name | MS-275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209783-80-2 | |
Record name | Entinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209783-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209783802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entinostat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MS-275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Entinostat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNY4FKK9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。